(-)-alpha-Hydrastine

Description

Historical Discovery and Identification

(-)-alpha-Hydrastine was first identified in the mid-19th century during investigations into the pharmacological properties of Hydrastis canadensis (goldenseal). Alfred P. Durand isolated the compound in 1851, though initial reports conflated it with berberine due to overlapping spectral characteristics. By the 1860s, advancements in crystallization techniques enabled chemists like John Uri Lloyd to distinguish this compound as a distinct alkaloid through differential solubility studies and elemental analysis. The compound was later found in Corydalis longipes and select Fumaria species, broadening its known botanical distribution. Early pharmacological studies in the 1900s revealed its haemostatic properties, leading to its brief clinical use before synthetic alternatives emerged.

Classification as an Isoquinoline Alkaloid

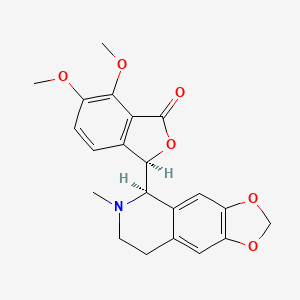

This compound belongs to the phthalideisoquinoline subclass of isoquinoline alkaloids, characterized by a fused tetrahydroisoquinoline framework and a γ-lactone-containing phthalide moiety (Table 1). Its structural complexity arises from:

- Tetrahydroisoquinoline core : A six-membered benzene ring fused to a piperidine system with methyl and dioxole substituents.

- Phthalide unit : A bicyclic lactone contributing to stereochemical diversity.

Table 1: Structural Comparison of Select Isoquinoline Alkaloids

| Compound | Core Structure | Key Functional Groups | Plant Source |

|---|---|---|---|

| This compound | Phthalideisoquinoline | Methoxy, dioxole, lactone | Hydrastis canadensis |

| Berberine | Protoberberine | Quaternary ammonium, methoxy | Berberis vulgaris |

| Bicuculline | Phthalideisoquinoline | Methoxy, lactone | Dicentra cucullaria |

This classification aligns with biosynthetic pathways involving tyrosine-derived precursors and intramolecular cyclization reactions.

Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is (3R,5R)-6,7-dimethoxy-3-(6-methyl-5,6,7,8-tetrahydrodioxolo[4,5-g]isoquinolin-5-yl)isobenzofuran-1(3H)-one . Key nomenclature elements include:

- Stereochemical descriptors : The "(-)-alpha" prefix denotes its levorotatory nature and specific spatial arrangement at C-3 and C-5.

- Substituent numbering : The dioxole ring (positions 4,5-g) and methoxy groups (C-6, C-7) on the isobenzofuranone unit define its regiochemistry.

Common synonyms include β-Hydrastine (obsolete), l-Hydrastine, and (1R,9S)-β-Hydrastine, reflecting historical naming inconsistencies resolved via X-ray crystallography in the 1970s.

General Significance in Phytochemistry and Alkaloid Research

This compound serves as a model compound for studying:

- Biosynthetic pathways : Its formation involves tyrosine decarboxylation, methyl transferases, and oxidative coupling—a paradigm for phthalideisoquinoline assembly.

- Stereochemical reactivity : The C-3 and C-5 chiral centers influence biological activity, demonstrated by the 10-fold higher GABAA receptor affinity of this compound compared to its (+)-enantiomer.

- Ecological roles : Acts as an antifungal agent in Hydrastis canadensis, inhibiting spore germination in pathogens like Helminthosporium echinoclova at 150 ppm.

Properties

Molecular Formula |

C21H21NO6 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(3R)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m1/s1 |

InChI Key |

JZUTXVTYJDCMDU-RTBURBONSA-N |

SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

-

Antimicrobial Activity

- (-)-alpha-Hydrastine exhibits notable antibacterial properties against various pathogens. Studies have shown its effectiveness against bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans . The compound's ability to inhibit the growth of these organisms makes it a candidate for inclusion in antimicrobial formulations.

-

Anticancer Potential

- Recent in-silico analyses have indicated that extracts from Hydrastis canadensis , containing this compound, may control hormone-independent breast cancer. Molecular docking studies revealed that the compound interacts favorably with target proteins associated with cancer progression . This suggests potential therapeutic applications in oncology.

- Anti-inflammatory Effects

Therapeutic Applications

- Herbal Medicine

-

Standardization of Herbal Extracts

- Advances in extraction techniques have allowed for the standardization of herbal products containing this compound. This ensures consistent dosages and predictable pharmacological effects, which are crucial for clinical applications . The ability to manipulate the concentration of this compound in extracts aids in optimizing therapeutic outcomes.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

2.1 Structural Analogues

(-)-α-Hydrastine shares structural similarities with other isoquinoline alkaloids, such as berberine, papaverine, and sanguinarine. Key differences lie in substituent groups and ring systems:

| Compound | Core Structure | Functional Groups | Biological Activities |

|---|---|---|---|

| (-)-α-Hydrastine | Benzylisoquinoline | Methoxy, methylenedioxy | Antispasmodic, antimicrobial |

| Berberine | Protoberberine | Diol, quaternary ammonium | Antidiabetic, antibacterial |

| Papaverine | Benzylisoquinoline | Methoxy, dimethoxy | Vasodilator, smooth muscle relaxant |

| Sanguinarine | Benzophenanthridine | Methylenedioxy, iminium | Anticancer, anti-inflammatory |

Table 1: Structural and functional comparison of (-)-α-Hydrastine with related alkaloids.

2.2 Pharmacokinetic and Pharmacodynamic Properties

- Bioavailability : (-)-α-Hydrastine shows moderate oral bioavailability (~40%) due to first-pass metabolism, whereas berberine exhibits lower bioavailability (<10%) .

- Mechanism of Action : (-)-α-Hydrastine inhibits calcium channels and cyclooxygenase-2 (COX-2), contrasting with berberine’s AMPK activation and papaverine’s phosphodiesterase inhibition .

- Toxicity : (-)-α-Hydrastine has a higher LD₅₀ (450 mg/kg in rodents) compared to sanguinarine (LD₅₀ = 20 mg/kg) but lower than papaverine (LD₅₀ = 750 mg/kg) .

Q & A

Q. What ethical guidelines apply to animal studies involving (-)-α-Hydrastine toxicity testing?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify sample sizes via power analysis and minimize animal use via the 3Rs (Replacement, Reduction, Refinement). Obtain approval from institutional animal care committees and disclose conflicts of interest .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.